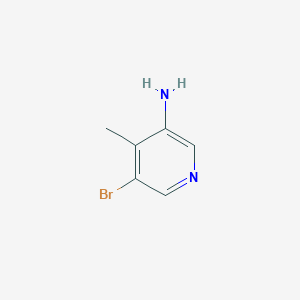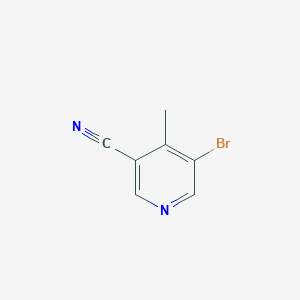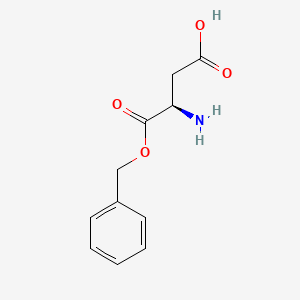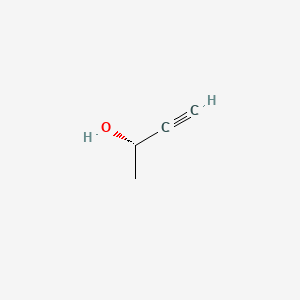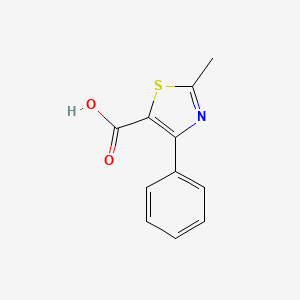
2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid
概要
説明
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a ring with sulfur and nitrogen as the heteroatoms. These compounds are known for their diverse biological activities and are often explored for their therapeutic potential. The compound is structurally related to various thiazole derivatives that have been synthesized and studied for their biological activities, such as protection against hepatotoxicity, fungicidal and antivirus activities, and as prodrugs of L-cysteine .
Synthesis Analysis
The synthesis of thiazole derivatives can involve multiple steps, including the formation of the thiazole ring and subsequent functionalization. For example, 2-substituted thiazolidine-4(R)-carboxylic acids, which are structurally related to the compound of interest, have been synthesized and evaluated for their protective effect against hepatotoxicity . Another related compound, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, was prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea . These methods highlight the diverse synthetic routes that can be employed to obtain thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structural and spectral properties of these compounds can be investigated using various spectroscopic techniques and theoretical calculations, as demonstrated in studies of related compounds such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and 4-methylthiadiazole-5-carboxylic acid . These investigations provide insights into the electronic structure, hydrogen bonding, and solvent effects, which are crucial for understanding the reactivity and biological activity of the compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, including ring opening, solvolysis, and cyclocondensation. For instance, 2-substituted thiazolidine-4(R)-carboxylic acids are suggested to act as prodrugs that liberate L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis . Additionally, thiazolidine-2,4-dicarboxylic acid and its esters have been shown to undergo regioselective cyclocondensation reactions, leading to the formation of bicyclic derivatives . These reactions are important for the design and synthesis of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. The presence of different substituents on the thiazole ring can significantly affect these properties. For example, the introduction of amino groups in the thiazole ring has been shown to confer good fungicidal and antivirus activities . The experimental and theoretical studies of related compounds provide valuable data on vibrational frequencies, NMR chemical shifts, and other properties that are essential for the identification and characterization of new thiazole derivatives .
科学的研究の応用
-
Antioxidant Activity
-
Neuroprotective Activity
-
Antihypertensive Activity
-
Fungicidal Activity
Safety And Hazards
将来の方向性
While specific future directions for “2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid” are not mentioned in the search results, similar compounds have been synthesized and evaluated for their potential as inhibitors of xanthine oxidase , suggesting potential applications in the development of new drugs.
特性
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-12-9(10(15-7)11(13)14)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXSARIYDLVPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427897 | |
| Record name | 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid | |
CAS RN |
32002-72-5 | |
| Record name | 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





